

Technical Support Center: 2,6-Dibromo-4-nitroaniline (DBNA) Degradation and Stability

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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitroaniline

Cat. No.: B165464

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability of **2,6-Dibromo-4-nitroaniline** (DBNA).

Frequently Asked Questions (FAQs)

Q1: What is **2,6-Dibromo-4-nitroaniline** (DBNA) and what are its primary applications?

A1: **2,6-Dibromo-4-nitroaniline** (CAS: 827-94-1) is a halogenated nitroaniline derivative. It is a yellow crystalline solid widely utilized as an intermediate in the synthesis of azo disperse dyes, which are used for coloring hydrophobic fabrics like polyester and nylon.^[1] Its chemical structure, featuring bromine atoms and a nitro group, makes it a subject of interest in various chemical and biological studies.^[1]

Q2: What are the main degradation pathways for DBNA in the environment?

A2: While specific data on the environmental degradation of DBNA is limited, its breakdown is expected to occur through three primary pathways: photodegradation, microbial degradation, and hydrolysis. Photodegradation by sunlight is a likely route. Microbial degradation by certain bacteria may also occur, although this has been more extensively studied for similar compounds like 2,6-dibromo-4-nitrophenol.^[2] Hydrolysis is another potential degradation pathway, particularly under specific pH and temperature conditions.

Q3: What are the expected degradation products of DBNA?

A3: Based on studies of similar compounds, the degradation of DBNA is expected to yield smaller, more soluble molecules. Photodegradation may lead to the formation of nitrite, bromide ions, and eventually small aliphatic acids. Microbial degradation pathways could involve reductive deamination, leading to the formation of dihalobenzenes, or initial reduction of the nitro group.[3]

Q4: How does pH affect the stability and solubility of DBNA?

A4: The solubility of **2,6-Dibromo-4-nitroaniline** is influenced by pH. In acidic conditions, the amino group can be protonated, which may increase its solubility in polar solvents.[4] While quantitative data on its stability at different pH values is not readily available, it is generally recommended to store the compound in a dry environment to prevent hydrolysis.[4]

Stability Summary

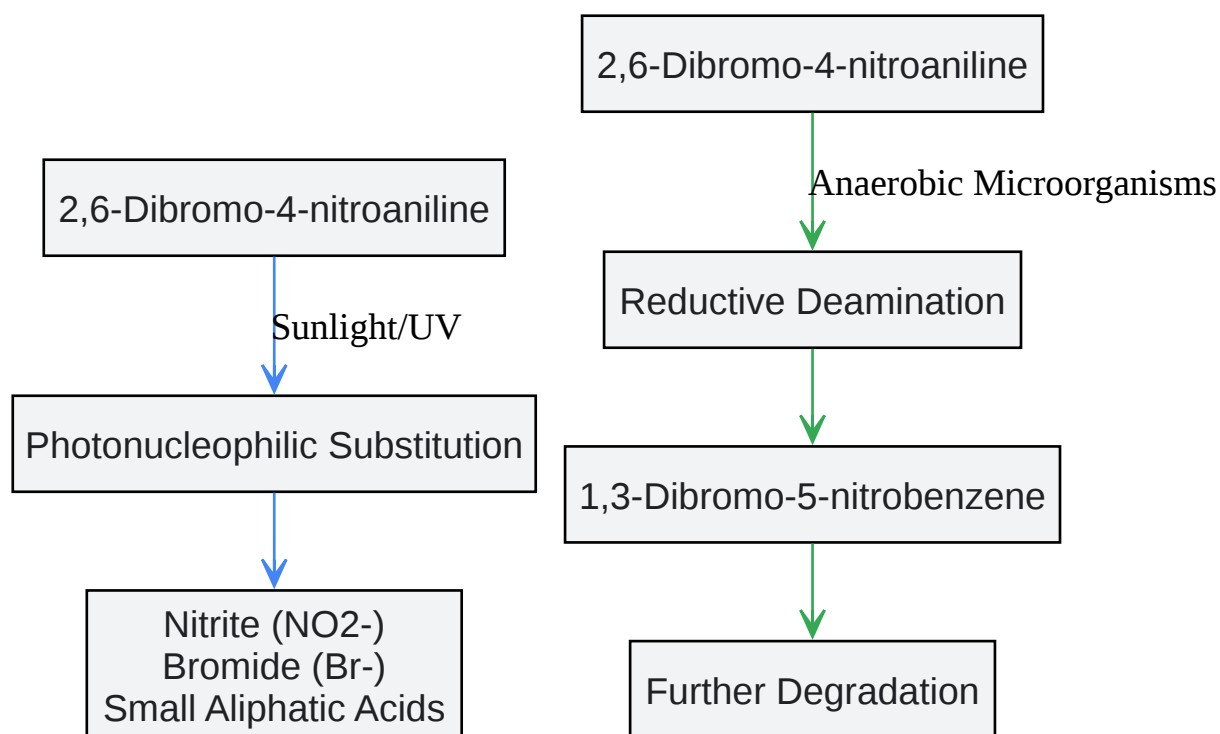
The stability of **2,6-Dibromo-4-nitroaniline** is a critical factor in its handling, storage, and application. The following table summarizes its known stability characteristics.

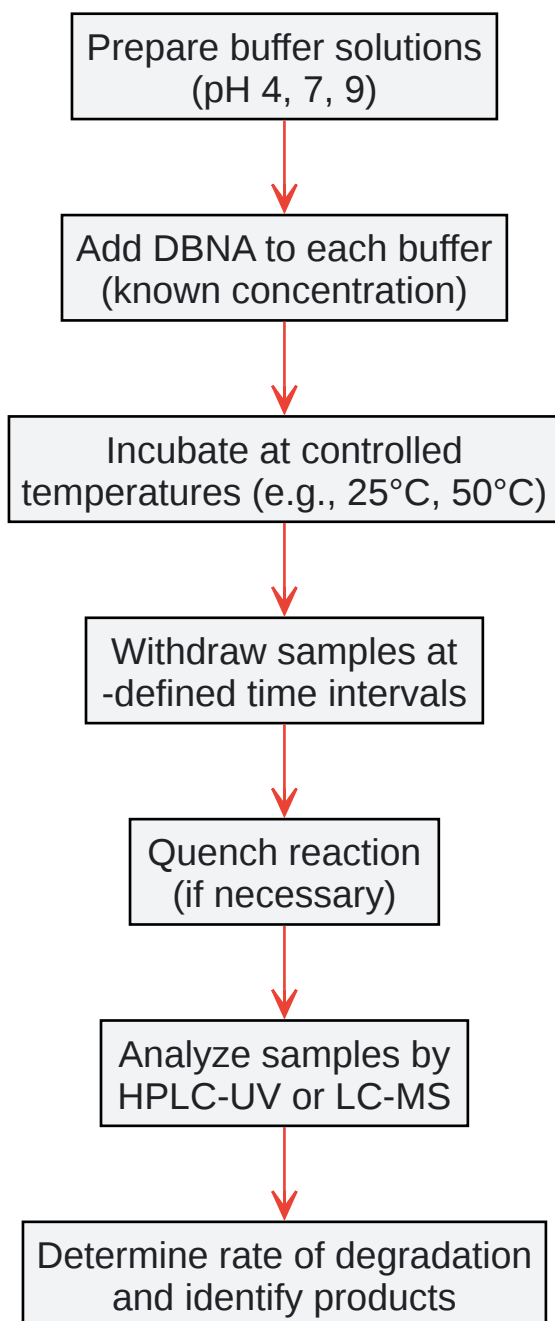
Parameter	Condition	Stability	Potential Degradation Products
pH	Acidic	Increased solubility due to protonation of the amino group.[4]	Hydrolysis products (to be determined)
Neutral	Limited solubility in water.[4]	Hydrolysis products (to be determined)	
Alkaline	Stability not well-documented, potential for hydrolysis.	Hydrolysis products (to be determined)	
Temperature	Ambient	Stable as a solid.[5]	-
Elevated	Decomposition may occur, releasing carbon monoxide, nitrogen oxides, and hydrogen bromide.[5]	Various decomposition products	
Light	UV/Sunlight	Susceptible to photodegradation.	Nitrite, bromide, small aliphatic acids

Degradation Pathways

Photodegradation Pathway

Studies on the photodegradation of DBNA and its chlorinated analog suggest a pathway involving photonucleophilic substitution. This process leads to the cleavage of the carbon-nitro and carbon-bromo bonds, resulting in the formation of smaller, less complex molecules.





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